Tribuloside

Description

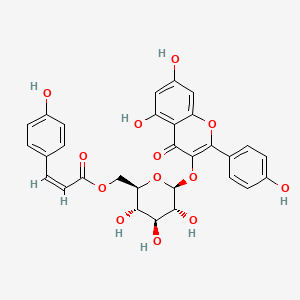

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (Z)-3-(4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26O13/c31-16-6-1-14(2-7-16)3-10-22(35)40-13-21-24(36)26(38)27(39)30(42-21)43-29-25(37)23-19(34)11-18(33)12-20(23)41-28(29)15-4-8-17(32)9-5-15/h1-12,21,24,26-27,30-34,36,38-39H,13H2/b10-3-/t21-,24-,26+,27-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVGGLGXQSFURLP-PYFXTMFGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50436355 | |

| Record name | Tribuloside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22153-44-2 | |

| Record name | Tribuloside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Tribuloside

Introduction

Tribuloside is a naturally occurring flavonoid glycoside, specifically a kaempferol derivative, that has been isolated from plants such as Tribulus terrestris L.[1][2][3][4]. It is recognized for a range of pharmacological activities, including anti-inflammatory, antioxidant, and antibacterial effects, making it a compound of significant interest in phytochemical and drug development research[1][2][5]. This technical guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols, and insights into its biological signaling pathways.

Chemical and Physical Properties

This compound is characterized as a powder and is classified as a flavonoid[2][5]. Its structural identity has been confirmed through various spectroscopic methods. Key chemical and physical data are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₃₀H₂₆O₁₃ | [2][5][6][7] |

| Molecular Weight | 594.52 g/mol | [2][5][6][7] |

| IUPAC Name | [(2S,3R,4R,5S,6R)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate | [6] |

| CAS Number | 22153-44-2 | [5][6] |

| Synonyms | Tiliroside, Kaempferol 3-β-D-(6"-p-coumaroyl)glucoside | [7][8] |

| Physical Description | Powder | [2] |

| Purity | ≥98% | [2] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, and Ethanol. | [2] |

| Storage (Stock Solution) | Store at -80°C for up to 6 months or at -20°C for 1 month (protect from light) to prevent inactivation from freeze-thaw cycles. | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication of scientific findings. The following sections outline key experimental protocols for the isolation, analysis, and activity assessment of this compound.

Protocol 1: Isolation and Purification from Tribulus terrestris

This protocol is based on a continuous countercurrent extraction method designed for isolating this compound from its natural source, Fructus Tribuli[9][10].

-

Raw Material Preparation: Clean the dried, mature fruits of Tribulus terrestris.

-

Extraction:

-

Place the cleaned raw material into a continuous countercurrent extractor.

-

Use 10%-90% ethanol in water as the solvent for reflux extraction. A typical protocol uses 8 times the weight of the raw material in 10% (v/v) ethanol and refluxes for 2.5 hours, repeated 3 times[10].

-

The solvent flows counter to the movement of the plant material to ensure efficient extraction[9].

-

-

Filtration and Mucus Removal:

-

Combine the extracts and filter to remove solid plant debris, yielding the crude extract.

-

Cool the filtrate to approximately 10°C and let it stand for 10-12 hours to allow for the precipitation of mucus and other impurities[10].

-

Centrifuge the cooled solution at high speed (e.g., 4500 rpm) and collect the supernatant[10].

-

-

Concentration: Recover the ethanol from the supernatant under reduced pressure and concentrate the solution to a dry paste.

-

Macroporous Resin Chromatography:

-

Dissolve the concentrated paste in water to create an aqueous solution.

-

Load the solution onto a pre-equilibrated macroporous adsorption resin column (e.g., HPD100a)[10].

-

Wash the column with water until the eluate is colorless to remove sugars and other highly polar impurities.

-

Perform a stepwise elution with increasing concentrations of ethanol. For example, wash with 10%-30% ethanol until colorless, then elute the target compounds with 50%-95% ethanol[10].

-

-

Final Product Preparation: Collect the 50%-95% ethanol eluate, recover the ethanol under vacuum, and spray-dry the resulting solution to obtain the purified this compound powder[10].

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

This protocol provides a method for the identification and characterization of this compound in complex mixtures, such as dietary supplements, using LC-MS[11].

-

Sample Preparation: Prepare samples by extracting the material with an appropriate solvent. For MS analysis, re-suspend 1.5-2 mg of dried sample in 200 µL of H₂O[12].

-

Chromatographic Separation:

-

Column: Hypersil GOLD™ C18 analytical column (50 × 2.1 mm, 1.9 µm)[11].

-

Mobile Phase:

-

A: 0.1% aqueous formic acid

-

B: Acetonitrile with 0.1% formic acid

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 3 µL.

-

Gradient Program:

-

0-1.12 min: 5% B

-

1.12-1.68 min: 5-20% B

-

1.68-7.26 min: 20-80% B

-

7.26-7.82 min: 80-95% B

-

7.82-9.94 min: Hold at 95% B

-

9.94-10.00 min: 95-5% B

-

10.00-13.00 min: Hold at 5% B[11].

-

-

-

Mass Spectrometry Detection:

-

Data Analysis: Process the raw data using software like MS-DIAL for feature extraction, peak alignment, and compound identification against spectral libraries[11].

Protocol 3: DPPH Radical Scavenging Assay

This is a common spectrophotometric method to evaluate the antioxidant activity of compounds like this compound, which is a known DPPH free radical scavenger[2][5][8].

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

-

Prepare a series of dilutions of the this compound stock solution to test different concentrations.

-

Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

-

-

Assay Procedure:

-

In a 96-well microplate, add a specific volume of each this compound dilution to the wells.

-

Add the DPPH solution to each well to initiate the reaction.

-

Include a control well containing only the solvent and the DPPH solution.

-

-

Incubation and Measurement:

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at approximately 517 nm using a microplate reader.

-

-

Calculation:

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample with this compound.

-

The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of this compound.

-

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating specific cellular signaling pathways.

Melanogenesis Promotion via the PDE/cAMP/PKA Pathway

This compound has been shown to promote melanogenesis, the process of melanin production, which is crucial for pigmentation[5]. It achieves this by inhibiting phosphodiesterase (PDE), an enzyme that degrades cyclic adenosine monophosphate (cAMP). This inhibition leads to an increase in intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). Activated PKA then upregulates the Microphthalmia-associated transcription factor (MITF), a key regulator of melanocyte function. MITF subsequently increases the expression of essential proteins for melanin synthesis and transport, such as tyrosinase, Rab27a, and Cdc42[5][13].

Anti-Inflammatory Mechanism

This compound demonstrates anti-inflammatory properties by reducing the expression of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6[1][5]. Network pharmacology studies suggest that this compound may exert these effects by targeting key proteins in inflammatory cascades. Molecular docking studies have shown that this compound can bind effectively to targets like IL-6, IL-1β, TNF, and MAPK3, with a particularly stable interaction predicted with MAPK3[1]. This suggests that this compound's anti-inflammatory action may be mediated through the regulation of the TNF and MAPK signaling pathways[1].

References

- 1. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | CAS:22153-44-2 | Manufacturer ChemFaces [chemfaces.com]

- 3. researchgate.net [researchgate.net]

- 4. A review of traditional pharmacological uses, phytochemistry, and pharmacological activities of Tribulus terrestris - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | C30H26O13 | CID 6479298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Tiliroside | C30H26O13 | CID 5320686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. medkoo.com [medkoo.com]

- 9. CN103040880A - Separation and purification method of tribulus terrestris saponin - Google Patents [patents.google.com]

- 10. CN100478001C - Tribulus terrestris extraction and its preparation method and use - Google Patents [patents.google.com]

- 11. LC-MS-based metabolomics for detecting adulteration in Tribulus terrestris-derived dietary supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of Unknown Metabolomics Mixture Compounds by Combining NMR, MS, and Cheminformatics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound acts on the PDE/cAMP/PKA pathway to enhance melanogenesis, melanocyte dendricity and melanosome transport - PubMed [pubmed.ncbi.nlm.nih.gov]

Tribuloside: A Technical Guide on Structure, Molecular Weight, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tribuloside, a flavonoid glycoside, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure and molecular properties of this compound. It further details its biological effects, with a particular focus on its modulation of key cellular signaling pathways, including the PI3K/Akt, MAPK, and PDE/cAMP/PKA pathways. This document also furnishes detailed experimental protocols for the isolation, purification, and analytical characterization of this compound, alongside methodologies for assessing its antioxidant and antimycobacterial activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Molecular Properties

This compound is a flavonoid glycoside with the chemical formula C30H26O13.[1] Its structure consists of a kaempferol aglycone linked to a p-coumaroyl glucoside moiety.

Table 1: Molecular Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C30H26O13 | [1] |

| Molecular Weight | 594.52 g/mol | [1] |

| IUPAC Name | [(2S,3R,4R,5S,6R)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate | [1] |

| CAS Number | 22153-44-2 | [1] |

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, including antioxidant, antimycobacterial, anti-inflammatory, and antidepressant-like effects. These effects are mediated through its interaction with several key intracellular signaling pathways.

Anti-inflammatory Effects via PI3K/Akt and MAPK Signaling

Recent studies have elucidated the anti-inflammatory properties of this compound, particularly in the context of acute lung injury. This compound has been shown to modulate the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2] It is suggested that this compound can reduce the production of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β by influencing these pathways.[2] The MAPK pathway, a critical regulator of the inflammatory response, appears to be a significant target of this compound.[2]

Figure 1: Proposed mechanism of this compound's anti-inflammatory action.

Melanogenesis Enhancement via PDE/cAMP/PKA Signaling

This compound has been found to enhance melanogenesis, melanocyte dendricity, and melanosome transport by acting on the Phosphodiesterase (PDE)/cyclic AMP (cAMP)/Protein Kinase A (PKA) pathway.[3] It is proposed that this compound inhibits PDE, leading to an increase in intracellular cAMP levels.[3] This, in turn, activates PKA, which is a known regulator of melanogenesis.[3][4][5][6][7]

Figure 2: this compound's role in the PDE/cAMP/PKA signaling pathway.

Potential Antidepressant Effects and Neuroinflammation

Extracts of Tribulus terrestris, a source of this compound, have demonstrated antidepressant-like effects. The underlying mechanism is thought to involve the modulation of neuroinflammation and neurotransmitter systems.[8][9][10][11] Studies on saponins from this plant suggest a downregulation of pro-inflammatory markers like IL-1β and indoleamine 2,3-dioxygenase (IDO), alongside an increase in the neurotransmitter serotonin (5-HT).[9] This points to a potential role for this compound in mitigating neuroinflammatory processes that contribute to depressive disorders.

Experimental Protocols

Isolation and Purification of this compound

The following protocol is a general guideline for the isolation and purification of this compound from plant material, such as the leaves of Heritiera littoralis.

Figure 3: General workflow for the isolation of this compound.

Methodology:

-

Extraction: Dried and powdered plant material is macerated with ethanol at room temperature. The process is repeated multiple times to ensure exhaustive extraction.

-

Concentration: The combined ethanolic extracts are filtered and concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. This compound is typically enriched in the more polar fractions.

-

Column Chromatography: The enriched fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative HPLC: Fractions containing this compound are pooled and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column to obtain the pure compound.

Analytical Characterization

Quantitative analysis of this compound can be performed using a reversed-phase HPLC system with a Diode Array Detector (DAD).

Table 2: HPLC-DAD Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | Diode Array Detector (DAD) at 270 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Structural elucidation of this compound is achieved through 1H and 13C NMR spectroscopy.

Sample Preparation: A small amount of purified this compound (typically 5-10 mg) is dissolved in a deuterated solvent such as methanol-d4 (CD3OD) or dimethyl sulfoxide-d6 (DMSO-d6) in an NMR tube.

Data Acquisition: 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Biological Assays

This assay is used to determine the antioxidant activity of this compound.

Methodology:

-

Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

-

Prepare serial dilutions of this compound in methanol.

-

In a 96-well plate, add the this compound solutions to the DPPH solution.[12][13][14][15][16]

-

Incubate the plate in the dark at room temperature for 30 minutes.[12][13][14][16]

-

Measure the absorbance at 517 nm using a microplate reader.[12][14][16]

-

Ascorbic acid or Trolox can be used as a positive control.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against Mycobacterium species.

Methodology:

-

Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Middlebrook 7H9).[17][18][19][20][21]

-

Prepare an inoculum of the Mycobacterium strain to be tested and adjust it to a standard turbidity.

-

Inoculate each well of the microtiter plate with the bacterial suspension.[17]

-

Include a growth control (no this compound) and a sterility control (no bacteria).

-

Incubate the plates at 37°C for an appropriate period (e.g., 7-14 days for slow-growing mycobacteria).

-

The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.[17][19]

Conclusion

This compound is a promising natural compound with a well-defined chemical structure and a range of interesting biological activities. Its ability to modulate key signaling pathways such as PI3K/Akt, MAPK, and PDE/cAMP/PKA provides a foundation for its potential therapeutic applications in inflammatory diseases, skin pigmentation disorders, and potentially mood disorders. The experimental protocols detailed in this guide offer a framework for the isolation, characterization, and biological evaluation of this compound, facilitating further research and development in this area. As our understanding of its mechanisms of action deepens, this compound may emerge as a valuable lead compound for the development of novel therapeutics.

References

- 1. This compound | C30H26O13 | CID 6479298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound acts on the PDE/cAMP/PKA pathway to enhance melanogenesis, melanocyte dendricity and melanosome transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Phosphodiesterases and cAMP Pathway in Pituitary Diseases [frontiersin.org]

- 5. PKA-dependent activation of PDE3A and PDE4 and inhibition of adenylyl cyclase V/VI in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regulation of Phosphodiesterase 3 and Inducible cAMP Early Repressor in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phosphodiesterases Catalyze Hydrolysis of cAMP-bound to Regulatory Subunit of Protein Kinase A and Mediate Signal Termination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuroinflammation and Natural Antidepressants: Balancing Fire with Flora - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anxiolytic and Antidepressant Effects of Tribulus terrestris Ethanolic Extract in Scopolamine-Induced Amnesia in Zebrafish: Supported by Molecular Docking Investigation Targeting Monoamine Oxidase A - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Natural antidepressants in neuroimmunomodulation: molecular mechanisms, action targets, and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neuroinflammation and neuroprogression in depression: Effects of alternative drug treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 15. 4.4. Total Phenolic, Flavonoid Content and DPPH Assay [bio-protocol.org]

- 16. mdpi.com [mdpi.com]

- 17. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Susceptibility testing of slowly growing mycobacteria by a microdilution MIC method with 7H9 broth - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Broth microdilution testing of susceptibilities to 30 antimicrobial agents of Mycobacterium avium strains from patients with acquired immune deficiency syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 21. journals.asm.org [journals.asm.org]

An In-depth Technical Guide to the Natural Sources and Isolation of Tribuloside from Tribulus terrestris

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tribuloside, a flavonoid glycoside found in the medicinal plant Tribulus terrestris, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the natural sources of this compound, focusing on its principal botanical origin, Tribulus terrestris. It further delves into the methodologies for its extraction and isolation, presenting detailed experimental protocols synthesized from available literature. Quantitative data on extraction yields and the purity of related compounds are summarized to offer a comparative perspective. Additionally, this guide elucidates the known signaling pathways modulated by this compound, including the PDE/cAMP/PKA, PI3K/Akt, and MAPK pathways, and presents a generalized experimental workflow for its study. This document aims to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is a naturally occurring flavonoid glycoside primarily isolated from Tribulus terrestris L. (Zygophyllaceae), a plant with a long history of use in traditional medicine systems, including Ayurveda and Traditional Chinese Medicine (TCM). In TCM, the fruits of Tribulus terrestris have been utilized for various ailments, including headaches, dizziness, and vitiligo.[1] The plant is distributed across various regions, including South Africa, Australia, Europe, and India.[2]

The concentration of this compound, along with other phytochemicals in Tribulus terrestris, can vary significantly based on several factors:

-

Geographical Origin: Climatic and soil conditions of different regions can influence the metabolic profile of the plant.

-

Plant Part: this compound has been identified in the fruits and leaves of Tribulus terrestris. The fruits, in particular, are a rich source of various bioactive compounds.[2]

-

Developmental Stage: The concentration of phytochemicals can change as the plant matures. For instance, the highest saponin content in the aerial parts is observed during the pre-flowering and flowering periods.[2]

Tribulus terrestris is a complex matrix of bioactive compounds, including a variety of steroidal saponins (e.g., protodioscin, dioscin, tribestin, and tribulosin), other flavonoids, and alkaloids.[2] This chemical diversity underscores the importance of selective and efficient extraction and purification methods to isolate this compound for research and development purposes.

Isolation and Purification of this compound

Extraction Methodologies

The initial step in isolating this compound is the extraction of crude phytochemicals from the plant material, typically the dried and powdered fruits. The choice of extraction method and solvent is critical for maximizing the yield of the target compound.

Table 1: Comparison of Extraction Methods for Compounds from Tribulus terrestris

| Extraction Method | Solvent(s) | Key Parameters | Reported Yield (Total Saponins/Flavonoids) | Reference(s) |

| Reflux Extraction | 50%-85% Ethanol-water | Temperature: 80°C, Time: 6 hours | Not specified for this compound | [4] |

| Soxhlet Extraction | Ethanol | Time: 6-8 hours | Not specified for this compound | - |

| Ultrasonic-Assisted Extraction (UAE) | 70% Ethanol | Time: 240 minutes, Temperature: 70°C | Up to 79.26% for total saponins | - |

| Maceration | Methanol | Room temperature | Not specified for this compound | - |

| Continuous Countercurrent Extraction | 50%-85% Ethanol-water | Continuous process | Not specified for this compound | [3] |

Note: The yields mentioned are for total saponins or flavonoids, as specific yield data for this compound is limited in the available literature.

Detailed Experimental Protocol for Isolation and Purification

The following protocol is a synthesized methodology based on common practices for isolating flavonoids and saponins from Tribulus terrestris.

Step 1: Preparation of Plant Material

-

Obtain dried fruits of Tribulus terrestris.

-

Grind the fruits into a fine powder to increase the surface area for extraction.

Step 2: Extraction

-

Solvent Extraction: Macerate or reflux the powdered plant material with an ethanol-water mixture (e.g., 75% ethanol) at a ratio of 1:10 (w/v) for 2-3 hours. Repeat the extraction process 2-3 times to ensure maximum recovery.

-

Filtration: Filter the combined extracts through a suitable filter paper (e.g., Whatman No. 1) to remove solid plant debris.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 60°C to obtain a crude extract.

Step 3: Fractionation

-

Liquid-Liquid Partitioning: Dissolve the crude extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Flavonoid glycosides like this compound are expected to be enriched in the more polar fractions (ethyl acetate and n-butanol).

Step 4: Purification by Column Chromatography

-

Macroporous Resin Chromatography: Dissolve the enriched fraction (e.g., ethyl acetate fraction) in an appropriate solvent and apply it to a macroporous adsorbent resin column (e.g., Diaion HP-20).

-

Wash the column with deionized water to remove highly polar impurities.

-

Elute the column with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, 95% ethanol). Collect fractions and monitor by Thin Layer Chromatography (TLC).

-

-

Silica Gel Column Chromatography: Pool the fractions containing this compound (identified by TLC against a standard, if available) and further purify them on a silica gel column.

-

Use a solvent system such as a gradient of methanol in chloroform to elute the compounds.

-

Collect fractions and monitor by TLC.

-

Step 5: Crystallization and Final Purification

-

Combine the pure fractions containing this compound and concentrate them to dryness.

-

Dissolve the residue in a minimal amount of a suitable solvent (e.g., hot methanol) and allow it to cool slowly to induce crystallization.

-

Collect the crystals by filtration and wash them with a small amount of cold solvent.

-

Dry the purified this compound under vacuum.

Step 6: Purity Assessment

-

The purity of the isolated this compound can be determined using High-Performance Liquid Chromatography (HPLC). A purity of over 97% is often targeted for pharmacological studies.[5]

Quantitative Analysis by HPLC

HPLC is a standard method for the quantitative analysis of this compound and other phytochemicals in Tribulus terrestris extracts.

Table 2: HPLC Parameters for Analysis of Compounds in Tribulus terrestris

| Parameter | Description | Reference(s) |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) | [6] |

| Mobile Phase | Gradient elution with acetonitrile and water (often with a modifier like formic acid or phosphoric acid) | [6] |

| Flow Rate | Typically 0.5 - 1.0 mL/min | - |

| Detection | UV detector (e.g., at 203 nm for saponins) or Evaporative Light Scattering Detector (ELSD) | [6] |

| Column Temperature | 25 - 45°C | - |

Signaling Pathways and Mechanisms of Action

Recent research has begun to unravel the molecular mechanisms underlying the biological activities of this compound. It has been shown to modulate several key signaling pathways involved in cellular processes such as inflammation, oxidative stress, and melanogenesis.

PDE/cAMP/PKA Signaling Pathway

This compound has been demonstrated to enhance melanogenesis by acting on the Phosphodiesterase (PDE)/cyclic AMP (cAMP)/Protein Kinase A (PKA) pathway.[1] It is suggested that this compound inhibits PDE, leading to an increase in intracellular cAMP levels. This, in turn, activates PKA, which phosphorylates the transcription factor CREB (cAMP response element-binding protein). Activated CREB then upregulates the expression of MITF (microphthalmia-associated transcription factor), a master regulator of melanogenesis, and its downstream targets like tyrosinase.[1]

References

- 1. This compound acts on the PDE/cAMP/PKA pathway to enhance melanogenesis, melanocyte dendricity and melanosome transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Comprehensive Review of the Phytochemical, Pharmacological, and Toxicological Properties of Tribulus terrestris L - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN103040880A - Separation and purification method of tribulus terrestris saponin - Google Patents [patents.google.com]

- 4. phytojournal.com [phytojournal.com]

- 5. rjpponline.org [rjpponline.org]

- 6. Determination of steroidal saponins in Tribulus terrestris by reversed-phase high-performance liquid chromatography and evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Biosynthesis pathway of Tribuloside in plants

An In-depth Technical Guide on the Biosynthesis of Tribuloside

Executive Summary

This compound is a complex flavonoid glycoside found in plants such as Tribulus terrestris[1][2]. Its structure, based on a kaempferol backbone, suggests significant bioactive potential, making its biosynthetic pathway a subject of interest for metabolic engineering and drug development. This document provides a detailed technical overview of the putative biosynthetic pathway of this compound. The pathway is elucidated based on the well-characterized general phenylpropanoid and flavonoid biosynthesis routes in plants. It covers the synthesis of the kaempferol aglycone, followed by glycosylation and acylation steps. This guide includes quantitative data on relevant enzymes, detailed experimental protocols for pathway analysis, and diagrams illustrating the metabolic and logical workflows involved.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that originates from the primary metabolite L-phenylalanine. The pathway can be divided into three major stages:

-

Phenylpropanoid Pathway: Synthesis of p-coumaroyl-CoA, the primary precursor for all flavonoids.

-

Flavonoid Core Biosynthesis: Formation of the kaempferol aglycone.

-

Tailoring Modifications: Glycosylation and acylation of the kaempferol core to yield the final this compound molecule.

The pathway begins with the deamination of L-phenylalanine to cinnamic acid by Phenylalanine Ammonia-Lyase (PAL) [3][4]. Cinnamic acid is then hydroxylated by Cinnamate 4-Hydroxylase (C4H) , a key cytochrome P450 enzyme, to produce p-coumaric acid[5][6]. This is subsequently activated to its coenzyme A thioester, p-coumaroyl-CoA, by 4-Coumarate:CoA Ligase (4CL) [4].

The dedicated flavonoid pathway starts when Chalcone Synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone[7][8]. Chalcone Isomerase (CHI) then facilitates the stereospecific isomerization of the chalcone into (2S)-naringenin[4].

Naringenin is hydroxylated at the 3-position by Flavanone 3-Hydroxylase (F3H) to yield dihydrokaempferol[7][9]. Finally, Flavonol Synthase (FLS) , a key rate-limiting enzyme, introduces a double bond into the C-ring of dihydrokaempferol to produce the flavonol aglycone, kaempferol[7][10].

The final two steps modify the kaempferol backbone. First, a UDP-glycosyltransferase (UGT) , specifically a Flavonoid 3-O-glucosyltransferase (F3GT) , attaches a glucose moiety from UDP-glucose to the 3-hydroxyl group of kaempferol, forming kaempferol 3-O-glucoside[11][12][13]. In the terminal step, a hydroxycinnamoyl-CoA-dependent Acyltransferase (HCT) catalyzes the transfer of a p-coumaroyl group from p-coumaroyl-CoA to the glucose moiety to produce this compound.

Caption: Putative biosynthetic pathway of this compound from L-phenylalanine.

Quantitative Data

Quantitative analysis of the enzymes involved in flavonoid biosynthesis is crucial for understanding metabolic flux and for engineering efforts. Data is often limited and species-dependent. The following table summarizes available kinetic data for a representative UDP-glucose:flavonoid 3-O-glucosyltransferase (VvGT1) from Vitis vinifera, which is homologous to the enzyme expected to glycosylate kaempferol in the this compound pathway.

| Enzyme | Substrate | Apparent Km (µM) | Apparent Vmax (pkat mg-1) | Source |

| VvGT1 | UDP-Glucose | 310 ± 40 | 1180 ± 50 | [11] |

| VvGT1 | Quercetin | 170 ± 20 | 1180 ± 50 | [11] |

| VvGT1 | Kaempferol | - | 0.6% of Quercetin rate | [11] |

Note: Data for VvGT1 shows higher affinity for quercetin than for UDP-glucose. While its activity with kaempferol is low, it demonstrates the capacity of this enzyme class to act on various flavonol substrates.

Experimental Protocols

Elucidating the this compound pathway requires a combination of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments.

Protocol for Heterologous Expression and Purification of a Candidate UGT

This protocol is adapted from methodologies used for characterizing flavonoid glycosyltransferases[11].

-

Gene Cloning: Amplify the full-length coding sequence of a candidate UGT gene from Tribulus terrestris cDNA using PCR. Clone the amplicon into an expression vector (e.g., pET-28a) containing an N-terminal His-tag.

-

Heterologous Expression: Transform the expression construct into E. coli BL21(DE3) cells. Grow the cells in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression with 0.5 mM IPTG and incubate for 16-20 hours at 18°C.

-

Cell Lysis: Harvest cells by centrifugation. Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, 1 mM PMSF). Lyse the cells by sonication on ice.

-

Protein Purification: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole). Wash the column extensively. Elute the His-tagged protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Purity Check: Assess the purity of the eluted protein using SDS-PAGE. Dialyze the purified protein against a storage buffer and store at -80°C.

Protocol for In Vitro UGT Enzyme Assay

This assay is designed to confirm the function of the purified UGT enzyme.

-

Reaction Mixture: Prepare a 100 µL reaction mixture containing:

-

50 mM Tris-HCl buffer (pH 7.5)

-

10 mM MgCl2

-

1 mM UDP-glucose (sugar donor)

-

100 µM Kaempferol (acceptor substrate, dissolved in DMSO)

-

2-5 µg of purified UGT enzyme

-

-

Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.

-

Reaction Quenching: Stop the reaction by adding two volumes of methanol.

-

Analysis: Centrifuge the mixture to pellet any precipitated protein. Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) or LC-Mass Spectrometry (LC-MS) to detect the formation of kaempferol 3-O-glucoside. Compare the retention time and mass spectrum with an authentic standard if available.

Protocol for Gene Expression Analysis by RT-qPCR

This protocol is used to quantify the transcript levels of biosynthesis genes in different plant tissues or under various conditions.

-

RNA Extraction: Isolate total RNA from the plant tissue of interest (e.g., leaves, fruits of T. terrestris) using a commercial kit or a CTAB-based method. Include a DNase treatment step to remove genomic DNA contamination[14].

-

Quality Control: Assess RNA quality and quantity using a spectrophotometer (A260/280 ratio ~2.0) and verify integrity with an Agilent Bioanalyzer (RIN > 8)[14].

-

cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

qPCR: Perform quantitative PCR using a real-time PCR system. The reaction should contain cDNA template, gene-specific forward and reverse primers for the target genes (e.g., PAL, CHS, FLS, F3GT, HCT), and a SYBR Green master mix.

-

Data Analysis: Use a reference gene (e.g., Actin or Ubiquitin) for normalization. Calculate the relative expression levels of the target genes using the 2-ΔΔCt method.

Visualization of Workflows and Signaling

Experimental Workflow

The identification of the final enzyme in the pathway, the acyltransferase, follows a logical workflow combining bioinformatics, molecular biology, and biochemistry.

References

- 1. Flavonoids of the fruits and leaves of Tribulus terrestris: constitution of this compound | Semantic Scholar [semanticscholar.org]

- 2. A Comprehensive Review of the Phytochemical, Pharmacological, and Toxicological Properties of Tribulus terrestris L - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Phenylpropanoid Pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Accumulation of Kaempferitrin and Expression of Phenyl-Propanoid Biosynthetic Genes in Kenaf (Hibiscus cannabinus) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. academic.oup.com [academic.oup.com]

- 7. The Flavonoid Biosynthesis Network in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Automatic Identification of Players in the Flavonoid Biosynthesis with Application on the Biomedicinal Plant Croton tiglium - PMC [pmc.ncbi.nlm.nih.gov]

- 11. embopress.org [embopress.org]

- 12. Flavonol 3-O-glucosyltransferase - Wikipedia [en.wikipedia.org]

- 13. Frontiers | Functional Differentiation of Duplicated Flavonoid 3-O-Glycosyltransferases in the Flavonol and Anthocyanin Biosynthesis of Freesia hybrida [frontiersin.org]

- 14. benchchem.com [benchchem.com]

Pharmacological Properties of Tribuloside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tribuloside, a flavonoid glycoside primarily isolated from the plant Tribulus terrestris, has garnered significant interest in the scientific community for its diverse pharmacological activities.[1] This technical guide provides an in-depth overview of the current understanding of this compound's pharmacological properties, with a focus on its molecular mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics.

Pharmacological Activities

This compound has been reported to exhibit a range of pharmacological effects, including anti-inflammatory, antioxidant, anticancer, and pigmentation-modulating properties.[2][3][4] Emerging evidence also suggests potential cardiovascular and neuroprotective benefits, primarily based on studies of Tribulus terrestris extracts.[5][6][7]

Anti-inflammatory Properties

This compound and its derivatives have demonstrated notable anti-inflammatory effects in various experimental models. These effects are primarily attributed to the modulation of key inflammatory signaling pathways and the suppression of pro-inflammatory mediator production.

A study on 3-cinnamoylthis compound, a derivative of this compound, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages showed a significant, concentration-dependent inhibition of nitric oxide (NO) production.[8] Furthermore, this compound was found to downregulate the mRNA and protein expression of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[8]

In an in vivo model of LPS-induced acute lung injury (ALI) in mice, this compound treatment significantly reduced inflammatory cell infiltration, decreased the area of fibrosis, and repaired damaged alveoli.[2][3] This was accompanied by a marked decrease in the levels of TNF-α, IL-6, and IL-1β in the bronchoalveolar lavage fluid.[2][3]

Quantitative Data on Anti-inflammatory Activity

| Compound | Model System | Parameter | Result | Reference |

| 3-cinnamoylthis compound | LPS-stimulated RAW 264.7 macrophages | NO Production Inhibition | 98.57% inhibition at 10 µM | [8] |

| 3-cinnamoylthis compound | LPS-stimulated RAW 264.7 macrophages | TNF-α, IL-1β, IL-6 Expression | Significant decrease at 10 µM | [8] |

| This compound | LPS-induced ALI in mice | TNF-α, IL-6, IL-1β in BALF | Significant decrease (P < 0.001) | [2] |

Signaling Pathways in Inflammation

The anti-inflammatory effects of this compound are mediated through the modulation of several key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.

-

MAPK Pathway: this compound has been shown to inhibit the phosphorylation of p38 MAPK in response to inflammatory stimuli.[9] The MAPK pathway plays a crucial role in the production of inflammatory cytokines.[10] By inhibiting this pathway, this compound effectively dampens the inflammatory cascade.

-

PI3K/Akt Pathway: The PI3K/Akt signaling pathway is also implicated in the anti-inflammatory action of this compound.[2][3] This pathway is involved in cell survival and the regulation of inflammatory responses.

-

NF-κB Pathway: While direct inhibition by this compound is still under investigation, a related compound, tribulusamide D, has been shown to inhibit the nuclear translocation of NF-κB, a key transcription factor for pro-inflammatory genes.[9]

Signaling Pathway Diagram: this compound's Anti-inflammatory Action

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Evaluation of Antioxidant and Anti-Melanogenic Activity of Different Extracts of Aerial Parts of N. Sintenisii in Murine Melanoma B16F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Comprehensive Review of the Phytochemical, Pharmacological, and Toxicological Properties of Tribulus terrestris L - PMC [pmc.ncbi.nlm.nih.gov]

- 5. magistralbr.caldic.com [magistralbr.caldic.com]

- 6. researchgate.net [researchgate.net]

- 7. ijpsonline.com [ijpsonline.com]

- 8. Anti-inflammatory activity of 3-cinnamoylthis compound and its metabolomic analysis in LPS-activated RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of Tribuloside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tribuloside, a flavonoid glycoside primarily isolated from the plant Tribulus terrestris, has garnered significant attention in the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth overview of the known pharmacological effects of this compound, with a focus on its anti-inflammatory, anticancer, antioxidant, antimicrobial, and melanogenesis-enhancing properties. Additionally, emerging evidence on its neuroprotective and cardiovascular effects is discussed. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying molecular mechanisms.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects in various preclinical models. Its mechanism of action primarily involves the modulation of key inflammatory signaling pathways and the subsequent reduction of pro-inflammatory mediators.

Quantitative Data on Anti-inflammatory Effects

| Model/Assay | Parameter Measured | Effect of this compound | Reference |

| LPS-induced Acute Lung Injury (ALI) in mice | IL-1β, TNF-α, IL-6 levels in BALF | Significant decrease (P < 0.001) compared to LPS group | [1][2] |

Signaling Pathways in Anti-inflammatory Action

This compound exerts its anti-inflammatory effects through the inhibition of several key signaling cascades:

-

MAPK Pathway: this compound has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a crucial role in the inflammatory response.[1]

-

PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another critical target of this compound in mitigating inflammation.[1][2] By inhibiting this pathway, this compound can suppress the downstream activation of inflammatory mediators.

-

NF-κB Pathway: this compound inhibits the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammatory gene expression. This leads to a reduction in the production of pro-inflammatory cytokines.

Experimental Protocols

-

Animal Model: C57BL/6 mice are commonly used.

-

Induction of ALI: Mice are anesthetized, and Lipopolysaccharide (LPS) from E. coli is administered intratracheally at a dose of 5 mg/kg to induce lung injury.[3][4][5]

-

This compound Administration: this compound is administered to the treatment group, typically via intraperitoneal injection, at a specified dose and time course relative to LPS administration.

-

Sample Collection: At the end of the experiment, bronchoalveolar lavage fluid (BALF) is collected to measure inflammatory cell infiltration and cytokine levels. Lung tissues are harvested for histological analysis and Western blotting.[3][4][5]

-

Cytokine Analysis: Levels of IL-1β, TNF-α, and IL-6 in the BALF are quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[6][7][8][9][10]

-

Protein Extraction: Lung tissues or cell lysates are homogenized in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key proteins in the PI3K/Akt and MAPK pathways (e.g., p-Akt, Akt, p-ERK, ERK).

-

Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[2][5][11][12]

Anticancer Activity

This compound has emerged as a potential anticancer agent, exhibiting cytotoxic effects against various cancer cell lines. Its mechanism of action is multifaceted, involving the induction of apoptosis and cell cycle arrest.

Quantitative Data on Anticancer Effects

While specific IC50 values for this compound are not widely reported, studies on extracts of Tribulus terrestris, rich in this compound and other saponins, have shown significant cytotoxic activity.

| Cell Line | Extract/Compound | IC50 Value | Reference |

| Hepa 1c1c7 (Murine Hepatoma) | T. terrestris aqueous extract | 38.2 µg/mL | [13] |

| Ovcar 3 (Ovarian Cancer) | T. terrestris aqueous extract | 157.0 µg/mL | [13] |

Mechanism of Anticancer Action

The primary mechanism by which this compound is thought to exert its anticancer effects is through the induction of apoptosis . This involves:

-

Modulation of Apoptotic Proteins: this compound can alter the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.

-

Caspase Activation: It can trigger the caspase cascade, leading to the execution of the apoptotic program.

Experimental Protocols

-

Cell Culture: Cancer cell lines are cultured in appropriate media and seeded into 96-well plates.[14][15][16]

-

Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.[14][15][16]

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

-

Cell Treatment: Cells are treated with this compound as described for the MTT assay.

-

Cell Harvesting and Staining: Cells are harvested, washed, and resuspended in binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.[9][17][18][19][20][21][22]

-

Incubation: The cells are incubated in the dark to allow for staining.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[9][17][18][19][20][21][22]

Antioxidant Activity

This compound exhibits notable antioxidant properties, which contribute to its various therapeutic effects. It can directly scavenge free radicals and enhance the endogenous antioxidant defense systems.

Quantitative Data on Antioxidant Effects

| Assay | Parameter Measured | Result (for T. terrestris extracts) | Reference |

| DPPH Radical Scavenging | IC50 | 11.35 µg/mL (aqueous methanol extract) | [1] |

Experimental Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.[1][23][24][25][26]

-

Reaction Mixture: Various concentrations of this compound are mixed with the DPPH solution. A control containing only methanol and DPPH is also prepared.

-

Incubation: The mixtures are incubated in the dark for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solutions is measured at 517 nm.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined.[1][23][24][25][26]

Antimicrobial Activity

This compound has shown promise as an antimicrobial agent against a range of pathogens.

Quantitative Data on Antimicrobial Effects

| Microorganism | Parameter Measured | Result (for T. terrestris extract) | Reference |

| Streptococcus mutans | MIC | 35.0 mg/mL | |

| Escherichia coli | MIC | 25.0 mg/mL |

Experimental Protocol: Broth Microdilution for MIC Determination

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium.[27][28][29][30][31]

-

Serial Dilutions: Serial dilutions of this compound are prepared in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions for microbial growth.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[27][28][29][30][31]

Enhancement of Melanogenesis

A novel biological activity of this compound is its ability to enhance melanogenesis, suggesting its potential application in treating hypopigmentation disorders like vitiligo.

Signaling Pathway in Melanogenesis

This compound promotes melanogenesis by inhibiting phosphodiesterase (PDE), which leads to an increase in intracellular cyclic AMP (cAMP). This activates Protein Kinase A (PKA), which in turn upregulates the expression of key melanogenic enzymes.

Experimental Protocols

-

Cell Culture and Treatment: B16F10 melanoma cells are cultured and treated with various concentrations of this compound.[32][33][34][35][36]

-

Melanin Content Assay: After treatment, cells are lysed, and the melanin content is quantified by measuring the absorbance of the lysate at 405 nm.[32][33][34][35][36]

-

Tyrosinase Activity Assay: Cell lysates are incubated with L-DOPA, and the formation of dopachrome is measured spectrophotometrically at 475 nm to determine tyrosinase activity.[32][33][34][35][36]

Neuroprotective and Cardiovascular Effects

Emerging research suggests that this compound may possess neuroprotective and cardiovascular benefits, although these areas require further investigation.

Potential Neuroprotective Mechanisms

-

Antioxidant and Anti-inflammatory Effects: The antioxidant and anti-inflammatory properties of this compound likely contribute to its neuroprotective potential by mitigating oxidative stress and inflammation in the brain.

-

Modulation of Neuronal Signaling: this compound may influence signaling pathways crucial for neuronal survival and function.

Potential Cardiovascular Mechanisms

-

Vasorelaxant Effects: Preliminary studies suggest that this compound may induce vasorelaxation, potentially through endothelium-dependent and -independent mechanisms.[21][36][37][38]

-

Cardioprotective Effects: The antioxidant properties of this compound may protect cardiac cells from oxidative damage.[12][32][39]

Experimental Protocols

-

Cell Model: Human neuroblastoma SH-SY5Y cells are often used as a model for neuronal cells.[37][38][40][41][42]

-

Induction of Neurotoxicity: Neurotoxicity can be induced by agents such as rotenone or hydrogen peroxide to mimic neurodegenerative conditions.

-

Treatment and Viability Assay: Cells are treated with this compound, and cell viability is assessed using the MTT assay to determine its protective effects.[37][38][40][41][42]

-

Tissue Preparation: Thoracic aortic rings are isolated from rats and mounted in an organ bath containing Krebs-Henseleit solution.

-

Contraction and Relaxation: The aortic rings are pre-contracted with agents like phenylephrine or potassium chloride. The vasorelaxant effect of cumulative concentrations of this compound is then measured.[21][36][37][38]

Conclusion

This compound is a promising natural compound with a wide spectrum of biological activities. Its well-documented anti-inflammatory, anticancer, antioxidant, and antimicrobial properties, coupled with its novel melanogenesis-enhancing effects and emerging neuroprotective and cardiovascular benefits, make it a compelling candidate for further research and drug development. This technical guide provides a solid foundation of the current knowledge on this compound, offering valuable insights into its mechanisms of action and the experimental methodologies for its investigation. Future studies should focus on elucidating the precise molecular targets of this compound and conducting in vivo efficacy and safety studies to translate its therapeutic potential into clinical applications.

References

- 1. acmeresearchlabs.in [acmeresearchlabs.in]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Comparative Evaluation of Lipopolysaccharide Administration Methods to Induce Acute Lung Injury in Murine Models: Efficacy, Consistency, and Technical Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. h-h-c.com [h-h-c.com]

- 7. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bowdish.ca [bowdish.ca]

- 9. atlantisbioscience.com [atlantisbioscience.com]

- 10. Cytokine Elisa [bdbiosciences.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. scielo.br [scielo.br]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. texaschildrens.org [texaschildrens.org]

- 16. japsonline.com [japsonline.com]

- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 19. bosterbio.com [bosterbio.com]

- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Measurement of NF-κB Activation in TLR-Activated Macrophages | Springer Nature Experiments [experiments.springernature.com]

- 23. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 24. mdpi.com [mdpi.com]

- 25. marinebiology.pt [marinebiology.pt]

- 26. researchgate.net [researchgate.net]

- 27. Broth microdilution - Wikipedia [en.wikipedia.org]

- 28. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 29. m.youtube.com [m.youtube.com]

- 30. doaj.org [doaj.org]

- 31. researchgate.net [researchgate.net]

- 32. Down-regulation of tyrosinase, TRP-1, TRP-2 and MITF expressions by citrus press-cakes in murine B16 F10 melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Evaluation of Antioxidant and Anti-Melanogenic Activity of Different Extracts of Aerial Parts of N. Sintenisii in Murine Melanoma B16F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Anti-melanogenesis and anti-tyrosinase properties of Pistacia atlantica subsp. mutica extracts on B16F10 murine melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 35. researchgate.net [researchgate.net]

- 36. bpb.pharm.or.jp [bpb.pharm.or.jp]

- 37. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]

- 38. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 39. researchgate.net [researchgate.net]

- 40. scialert.net [scialert.net]

- 41. researchgate.net [researchgate.net]

- 42. Combined Treatment with Three Natural Antioxidants Enhances Neuroprotection in a SH-SY5Y 3D Culture Model - PMC [pmc.ncbi.nlm.nih.gov]

Tribuloside: An In-Depth Technical Guide to its In Vitro Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tribuloside, a saponin derived from the plant Tribulus terrestris, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the in vitro mechanisms of action of this compound, focusing on its roles in melanogenesis, inflammation, and cancer. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.

Enhancement of Melanogenesis

This compound has been demonstrated to promote melanogenesis in vitro, suggesting its potential application in treating pigmentation disorders like vitiligo.

Core Mechanism of Action

This compound enhances the production and transport of melanin in melanocytes. This is achieved through the modulation of the PDE/cAMP/PKA signaling pathway. By inhibiting phosphodiesterase (PDE), this compound increases intracellular levels of cyclic adenosine monophosphate (cAMP). This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP-response element-binding protein (CREB). Activated CREB then upregulates the expression of microphthalmia-associated transcription factor (MITF), a master regulator of melanogenesis. This cascade leads to increased expression of key melanogenic enzymes and proteins such as tyrosinase, Rab27a, and Cdc42, ultimately promoting melanin synthesis and transport.[1]

Signaling Pathway

References

Early-Stage Research on Tribuloside Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tribuloside, a flavonoid glycoside primarily isolated from Tribulus terrestris L., is an emerging natural compound with a range of observed biological activities. Early-stage research has identified its potential in several therapeutic areas, including inflammatory conditions, cognitive disorders, and infectious diseases. This technical guide provides a comprehensive overview of the current state of preclinical research on this compound's bioactivity, with a focus on its mechanisms of action, quantitative data from in-vitro and in-vivo studies, and detailed experimental methodologies. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development who are interested in the therapeutic potential of this compound.

Quantitative Bioactivity Data of Isolated this compound

The following table summarizes the key quantitative data from preclinical studies on isolated this compound.

| Bioactivity Category | Assay | Target/Organism | Result Type | Value | Reference |

| Anti-inflammatory | Phosphodiesterase 4 (PDE4) Inhibition Assay | PDE4 | IC50 | 6 µM | [1] |

| Antimycobacterial | Minimum Inhibitory Concentration (MIC) Assay | Mycobacterium madagascariense | MIC | 0.8-1.6 mg/mL | [1] |

| Mycobacterium indicus pranii | MIC | 0.8-1.6 mg/mL | [1] | ||

| Antidepressant-like | In-vivo mouse model | Chronic unpredictable mild stress | Behavioral Improvement | Significant | [2] |

| Antioxidant | DPPH Radical Scavenging Assay | DPPH radicals | Scavenging Activity | Demonstrated | [2][3] |

Bioactivity of Tribulus terrestris Extracts (Containing this compound)

While research on isolated this compound is emerging, a broader body of work exists on the bioactivity of Tribulus terrestris extracts, which contain this compound among other compounds. These findings provide context for the potential therapeutic avenues of this compound, although direct attribution of these effects to this compound alone requires further investigation.

| Bioactivity Category | Assay | Cell Line/Organism | Result Type | Value |

| Anticancer | MTT Assay | MCF-7 (Breast Cancer) | IC50 | 74.1 µg/mL (Methanol Extract) |

| SK-OV-3 (Ovarian Cancer) | IC50 | 89.4 µg/mL (Methanol Extract) | ||

| Antimicrobial | Microdilution | Streptococcus pyogenes | MIC | 8.33 mg/mL (Aqueous Extract) |

| Streptococcus mutans | MIC | 43.33 mg/mL (Aqueous Extract) | ||

| Antioxidant | DPPH Assay | DPPH Radicals | IC50 | 71.4 µg/mL (Methanol Extract) |

Mechanisms of Action and Signaling Pathways

Recent studies have begun to elucidate the molecular mechanisms underlying this compound's bioactivity, particularly its anti-inflammatory effects in the context of Acute Lung Injury (ALI). The primary signaling pathways implicated are the PI3K-Akt, MAPK, and TNF signaling pathways.[4]

PI3K-Akt Signaling Pathway

This compound has been shown to modulate the PI3K-Akt signaling pathway, which is crucial in cell survival and apoptosis.[4] By regulating this pathway, this compound may inhibit apoptosis and promote cell survival, thereby reducing tissue damage in inflammatory conditions.[4]

Caption: this compound's modulation of the PI3K-Akt signaling pathway.

MAPK and TNF Signaling Pathways

This compound has been observed to interact with key proteins in the MAPK and TNF signaling pathways, such as MAPK3, IL6, IL1B, and TNF.[4] By downregulating these pro-inflammatory cytokines, this compound can mitigate the inflammatory response.[4]

Caption: this compound's inhibitory effect on MAPK and TNF signaling.

Experimental Protocols

This section details the methodologies for key experiments cited in early-stage this compound research.

In-Vivo Model of Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI)

This protocol describes the induction of ALI in a murine model to evaluate the anti-inflammatory effects of this compound.[4]

Caption: Experimental workflow for the in-vivo LPS-induced ALI model.

Materials:

-

Male C57BL/6 mice (6-8 weeks old)

-

Lipopolysaccharide (LPS) from Escherichia coli

-

This compound (dissolved in an appropriate vehicle)

-

Anesthetic (e.g., isoflurane)

-

Phosphate-buffered saline (PBS)

-

ELISA kits for TNF-α, IL-6, and IL-1β

-

Formalin for tissue fixation

Procedure:

-

Acclimatization: House mice under standard laboratory conditions for at least one week before the experiment.

-

Grouping: Randomly assign mice to control, LPS, and LPS + this compound treatment groups.

-

ALI Induction: Anesthetize mice and intratracheally instill LPS (e.g., 5 mg/kg) to the LPS and LPS + this compound groups. The control group receives a vehicle control.

-

Treatment: Administer this compound (at a predetermined dose) to the treatment group via a suitable route (e.g., intraperitoneal or oral gavage) at specified time points post-LPS instillation.

-

Sample Collection: At designated time points (e.g., 24 or 48 hours post-LPS), euthanize the mice.

-

Bronchoalveolar Lavage (BAL): Cannulate the trachea and lavage the lungs with PBS to collect BAL fluid (BALF).

-

Cytokine Analysis: Centrifuge the BALF and measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using ELISA kits according to the manufacturer's instructions.

-

Histopathology: Perfuse the lungs and fix them in 10% formalin. Embed the tissue in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess lung injury and inflammation.

In-Vitro Phosphodiesterase 4 (PDE4) Inhibition Assay

This protocol outlines a method to determine the IC50 value of this compound against PDE4.[1]

Materials:

-

Recombinant human PDE4

-

cAMP

-

Snake venom nucleotidase

-

Tris-HCl buffer

-

This compound

-

Inorganic phosphate detection reagent (e.g., malachite green)

-

96-well microplate

-

Plate reader

Procedure:

-

Reaction Mixture Preparation: In a 96-well microplate, prepare a reaction mixture containing Tris-HCl buffer, MgCl2, and recombinant human PDE4.

-

Inhibitor Addition: Add varying concentrations of this compound (or a vehicle control) to the wells.

-

Initiation of Reaction: Initiate the reaction by adding cAMP as the substrate.

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes).

-

Second Reaction: Add snake venom nucleotidase to convert the AMP produced into adenosine and inorganic phosphate. Incubate again.

-

Detection: Stop the reaction and add a colorimetric reagent (e.g., malachite green) to detect the amount of inorganic phosphate produced.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.

-

IC50 Calculation: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Conclusion and Future Directions

Early-stage research on this compound indicates a promising spectrum of bioactivities, with the most robust evidence currently centered on its anti-inflammatory properties. The elucidation of its modulatory effects on the PI3K-Akt, MAPK, and TNF signaling pathways provides a solid foundation for its further development as a potential therapeutic agent for inflammatory diseases. Additionally, preliminary findings on its antidepressant, antioxidant, and antimycobacterial activities warrant further investigation.

A significant portion of the existing literature focuses on extracts of Tribulus terrestris. While this research is valuable for identifying potential therapeutic areas, future studies must focus on isolated this compound to definitively attribute specific bioactivities and to accurately determine its potency and efficacy. Further research should aim to:

-

Elucidate the mechanisms of action for its other reported bioactivities.

-

Conduct comprehensive dose-response studies for various biological endpoints.

-

Evaluate its pharmacokinetic and pharmacodynamic properties.

-

Assess its safety profile in more extensive preclinical models.

By addressing these research gaps, the scientific community can fully unlock the therapeutic potential of this compound for a range of human diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CAS:22153-44-2 | Manufacturer ChemFaces [chemfaces.com]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

Tribuloside: A Technical Guide on its Foundations in Traditional Medicine and Modern Pharmacological Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tribuloside, a naturally occurring flavonoid glycoside predominantly isolated from Tribulus terrestris L., holds a significant position in traditional medicinal systems, particularly Traditional Chinese Medicine (TCM) and Ayurveda.[1][2] Historically, it has been utilized for a spectrum of ailments, including headaches, dizziness, vitiligo, and urogenital conditions.[3][4] Modern scientific investigation has begun to elucidate the molecular mechanisms underpinning these traditional uses, revealing potent anti-inflammatory, antioxidant, and melanogenic properties.[1][5][6] This technical guide provides an in-depth analysis of this compound, consolidating its traditional applications with current pharmacological evidence. It details the compound's chemical properties, summarizes quantitative data from preclinical studies, outlines key experimental protocols, and visualizes the complex signaling pathways it modulates. This document serves as a comprehensive resource for researchers and professionals engaged in the exploration and development of natural compounds for therapeutic use.

Introduction

This compound is a flavonol glycoside, specifically a kaempferol derivative, that is a prominent bioactive constituent of the plant Tribulus terrestris (Zygophyllaceae family).[7][8] This plant, and by extension its active compounds, has a long-standing history of use in traditional medicine across Asia and Europe.[2] In Traditional Chinese Medicine, the fruits of Tribulus terrestris are prescribed for conditions such as headaches, skin itching, and vertigo.[2] In Ayurvedic medicine, it is recognized for its diuretic, aphrodisiac, and cardiotonic properties, often used to address urinary tract and reproductive health issues.[1][2]

Recent pharmacological studies have shifted the understanding of this compound from a traditional remedy to a promising therapeutic agent with well-defined mechanisms of action. Research has highlighted its significant anti-inflammatory effects, particularly in models of acute lung injury (ALI), and its ability to stimulate pigmentation, offering potential treatments for conditions like vitiligo.[5][6] This guide aims to bridge the gap between the ethnopharmacological relevance of this compound and contemporary scientific validation, providing a detailed technical overview for the scientific community.

Chemical and Physical Properties

This compound is chemically defined as a glycosyloxyflavone where kaempferol is attached to a 6-O-[(2E)-3-(4-hydroxyphenyl)prop-2-enoyl]-beta-D-glucopyranosyl residue at position 3.[9][10] Its structure contributes to its biological activity, including its antioxidant and anti-inflammatory capabilities.

| Property | Value | Source |

| IUPAC Name | [(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate | [9] |

| Molecular Formula | C₃₀H₂₆O₁₃ | [11] |

| Molecular Weight | 594.5 g/mol | [11] |

| CAS Number | 22153-44-2 | [11] |

| Synonyms | Tiliroside, Kaempferol 3-β-D-(6"-p-coumaroyl)glucoside | [9][12] |

Pharmacological Activities and Mechanisms of Action

This compound exerts its effects through the modulation of several key cellular signaling pathways. Its multifaceted activities are a subject of ongoing research, with significant findings in anti-inflammation and melanogenesis.

Anti-inflammatory and Immunomodulatory Effects

This compound has demonstrated potent anti-inflammatory properties, primarily investigated in the context of acute lung injury (ALI).[5] The mechanism involves the suppression of pro-inflammatory cytokines and the regulation of critical inflammatory signaling cascades.

-

Cytokine Suppression: In lipopolysaccharide (LPS)-induced ALI models in mice, treatment with this compound significantly reduced the expression levels of key inflammatory cytokines, including Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1beta (IL-1β), in bronchoalveolar lavage fluid.[3][5] This reduction alleviates inflammatory cell infiltration and repairs damaged alveolar structures.[5]

-

Signaling Pathway Modulation:

-

PI3K-Akt Pathway: This pathway is crucial in cell survival and apoptosis. This compound is thought to regulate the anti-apoptotic protein BCL2 via the PI3K-Akt pathway, thereby promoting cell survival and mitigating tissue injury.[5]

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is central to the inflammatory response. Molecular docking studies have shown that this compound binds effectively to MAPK3, suggesting that its anti-inflammatory effects are mediated, at least in part, through the modulation of this pathway.[5]

-

TNF Signaling Pathway: this compound targets core proteins of this pathway, such as IL-6, TNF, and IL-1β, to reduce inflammation.[5]

-

Role in Melanogenesis